1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
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Overview
Description
1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H19NO3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a propan-2-ylcarbamoyl methyl group
Scientific Research Applications
1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies investigating enzyme inhibition and receptor binding.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Please consult with a chemical expert or refer to the specific Material Safety Data Sheet (MSDS) for more detailed safety information .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved via oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.
Attachment of the Propan-2-ylcarbamoyl Methyl Group: This step involves the reaction of the cyclopentane carboxylic acid with an isopropylamine derivative under suitable conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Esters and Amides: Formed through esterification and amidation reactions.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Mechanism of Action
The mechanism by which 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to inflammation, metabolism, or signal transduction.
Comparison with Similar Compounds
Cyclopentane Carboxylic Acid Derivatives: Compounds like cyclopentanecarboxylic acid and its esters.
Carbamoyl Methyl Derivatives: Compounds such as N-(propan-2-yl)carbamoyl methyl derivatives.
Uniqueness: 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[2-oxo-2-(propan-2-ylamino)ethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)12-9(13)7-11(10(14)15)5-3-4-6-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCEEMOEXNZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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